molecular formula C10H12ClNO B3032904 2-(4-Chlorophenyl)morpholine CAS No. 62243-66-7

2-(4-Chlorophenyl)morpholine

Cat. No. B3032904
CAS RN: 62243-66-7
M. Wt: 197.66 g/mol
InChI Key: ANGMDOVGFNZDLQ-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenyl)morpholine" is a chemical structure that incorporates a morpholine ring and a 4-chlorophenyl group. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The 4-chlorophenyl group is a benzene ring substituted with a chlorine atom at the fourth position. This structure is a common motif in various chemical compounds that exhibit a range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of derivatives of "2-(4-Chlorophenyl)morpholine" often involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone or a carbonyl compound. For instance, the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was confirmed using IR and 1H-NMR spectra . Another synthesis route for a related compound, 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, involved the use of a Vilsmeier-Haack reagent and yielded the final product in 74% yield after base treatment .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of several compounds containing the "2-(4-Chlorophenyl)morpholine" motif. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate revealed dihedral angles between the benzene rings and the morpholine ring, indicating the spatial arrangement of these groups . Similarly, the structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was determined, showing the relative positions of the morpholinyl and p-chlorophenyl groups on the thiophene ring .

Chemical Reactions Analysis

The reactivity of morpholine and its derivatives with other chemical entities has been studied extensively. For instance, the reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene has been investigated, providing insights into the mechanisms of nucleophilic aromatic substitution in different solvents . Another study reported the synthesis of a polyheterocyclic compound involving a sequential combination of reactions, including a microwave-assisted one-pot process .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Chlorophenyl)morpholine" derivatives are influenced by their molecular structure. For example, the antinociceptive activity of certain derivatives was investigated in behavioral tests, demonstrating their pharmacological effects without impacting motor coordination or myorelaxation in animals . The photophysical properties of a cyanophenyl diazenyl derivative of morpholine were characterized, revealing insights into its excited state transitions . Additionally, the environmental analysis of 2-(4-Morpholinyl)benzothiazole, a related compound, was performed using gas chromatography with a flame photometric detector, highlighting its presence in environmental samples .

Scientific Research Applications

Antinociceptive Effects

2-(4-Chlorophenyl)morpholine derivatives exhibit significant antinociceptive activity. For instance, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated effective reduction of nociception in behavioral tests without impacting motor coordination or myorelaxation in animals (Listos et al., 2013).

Crystal Structure Analysis

Research into the crystal structure of dimethomorph, a morpholine fungicide, helps in understanding the molecular interactions and stability of such compounds. The study of dimethomorph, which includes a 2-(4-Chlorophenyl)morpholine structure, reveals insights into its dihedral angles and hydrogen bonding, contributing to the development of more effective fungicides (Kang et al., 2015).

Anticonvulsive and Cholinolytic Activities

Synthesized compounds containing 2-(4-Chlorophenyl)morpholine have shown notable anticonvulsive and peripheral n-cholinolytic activities. These properties are significant for the development of new pharmacological agents (Papoyan et al., 2011).

Lysosome-targetable Fluorescent Probes

The compound N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide, a derivative of 2-(4-Chlorophenyl)morpholine, has been developed as a fluorescent sensor for trivalent metal ions in living cells. This innovation has applications in cellular imaging and diagnostics (Ye et al., 2019).

Coordination Chemistry

2-(4-Chlorophenyl)morpholine derivatives are used in coordination chemistry, for instance, in synthesizing cobalt(III) complexes. These studies contribute to our understanding of molecular interactions and the potential applications of such complexes in various fields (Amirnasr et al., 2001).

Potential Antisenility Agent Synthesis

2-Amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a compound associated with 2-(4-Chlorophenyl)morpholine, has been synthesized as a potential antisenility agent. Its synthesis pathway offers insights into developing novel therapeutic agents (Samano et al., 2000).

DNA-dependent Protein Kinase Inhibition

A synthetic route for 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4H-thiopyran-4-one, an inhibitor of DNA-dependent protein kinase, demonstrates the potential of 2-(4-Chlorophenyl)morpholine derivatives in cancer research and treatment (Bi et al., 2005).

Safety And Hazards

2-(4-Chlorophenyl)morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to the eyes, skin, nose, and respiratory system. In animals, it has been shown to cause liver and kidney damage .

properties

IUPAC Name

2-(4-chlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGMDOVGFNZDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408961
Record name 2-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)morpholine

CAS RN

62243-66-7
Record name 2-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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